molecular formula C19H19F4N3O B5183861 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B5183861
M. Wt: 381.4 g/mol
InChI Key: PMJRIPCJHRAKHV-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFPAA, is a chemical compound that has been widely studied in the field of pharmaceuticals. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. The 5-HT7 receptor is involved in a wide range of physiological and pathological processes, including mood regulation, cognition, and sleep. Therefore, TFPAA has potential applications in the treatment of various psychiatric and neurological disorders.

Mechanism of Action

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT7 receptor is involved in the regulation of serotonin neurotransmission, which is important for mood regulation, cognition, and sleep. By blocking the 5-HT7 receptor, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide modulates the activity of serotonin neurotransmission, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide has a number of biochemical and physiological effects. Studies have shown that 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide modulates the activity of various neurotransmitter systems, including serotonin, dopamine, and acetylcholine. In addition, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide for lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to specifically manipulate the activity of this receptor without affecting other serotonin receptors or neurotransmitter systems. However, one limitation of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide is its relatively low potency, which may require higher doses or longer treatment periods to achieve therapeutic effects.

Future Directions

There are several future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a treatment for mood and anxiety disorders. Further studies are needed to determine the optimal dosing and treatment duration, as well as the potential side effects of long-term treatment. Another area of interest is its potential as a cognitive enhancer for the treatment of Alzheimer's disease and schizophrenia. Further studies are needed to determine the mechanisms underlying its cognitive-enhancing effects and to optimize its dosing and treatment duration. Finally, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide may have potential applications in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Further studies are needed to determine its efficacy and safety in these populations.

Synthesis Methods

The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves several steps. The starting materials are 2-fluorobenzonitrile and 4-(trifluoromethyl)aniline. The first step is the reaction of 2-fluorobenzonitrile with magnesium to form a Grignard reagent, which is then reacted with ethyl chloroacetate to produce 2-(2-fluorophenyl)acetic acid ethyl ester. The second step is the reaction of 4-(trifluoromethyl)aniline with ethyl chloroacetate to produce N-(4-(trifluoromethyl)phenyl)acetamide. The final step is the coupling of the two intermediates to produce 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied in various scientific research applications. One of the main areas of research is its potential as a treatment for psychiatric and neurological disorders. Studies have shown that 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide has antidepressant and anxiolytic effects in animal models, suggesting that it may be useful in the treatment of mood and anxiety disorders. In addition, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c20-16-3-1-2-4-17(16)26-11-9-25(10-12-26)13-18(27)24-15-7-5-14(6-8-15)19(21,22)23/h1-8H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJRIPCJHRAKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

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